8-Quinolinethiol, 2-(1-methylethyl)-
Description
Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold is recognized as a "privileged structure" in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. nih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. researchgate.netresearchgate.net The versatility of the quinoline ring system allows for the strategic placement of various functional groups, enabling the modulation of a compound's biological and physical properties. nih.govrsc.org This adaptability has made quinoline and its analogues a focal point of extensive research in the development of novel therapeutic agents and functional materials. nih.gov
The Significance of Thiol Functionality at Position 8 of the Quinoline Ring
The introduction of a thiol (-SH) group at the 8-position of the quinoline ring is a critical modification that confers strong metal-chelating capabilities upon the molecule. This is analogous to the well-documented chelating properties of 8-hydroxyquinoline (B1678124), where the hydroxyl group at the 8-position, in concert with the nitrogen atom of the quinoline ring, forms stable complexes with a variety of metal ions. nih.govnih.gov The thiol group, being a soft ligand, exhibits a high affinity for soft metal ions, making 8-quinolinethiol derivatives particularly effective chelating agents for these metals. The ability to bind with metal ions is a key factor in the biological activities of many quinoline derivatives, as metal homeostasis is crucial for numerous physiological processes. nih.govnih.gov
Structural and Electronic Implications of the 2-(1-methylethyl) Substitution
The presence of a 2-(1-methylethyl), or isopropyl, group on the quinoline ring introduces both steric and electronic effects that modify the compound's properties.
Electronic Effects: Alkyl groups, such as the isopropyl group, are generally considered to be electron-donating through an inductive effect. libretexts.org This can increase the electron density of the quinoline ring system, potentially influencing its reactivity in electrophilic aromatic substitution reactions. nih.gov An increase in electron density on the ring may also modulate the basicity of the quinoline nitrogen.
Steric Effects: The bulky nature of the isopropyl group at the 2-position, adjacent to the nitrogen atom, creates significant steric hindrance. This steric bulk can influence the compound's ability to interact with biological targets and can also affect the stability of its metal complexes. Research on alkyl-substituted 8-mercaptoquinolines has shown that the presence of an alkyl group in the 2-position lowers the strength of the metal-ligand bonding due to this steric effect. nih.gov
The table below summarizes the computed properties for 8-isopropylquinoline, a closely related compound that highlights the basic physicochemical characteristics of a quinoline ring with a 2-isopropyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| XLogP3 | 3.4 |
| Formal Charge | 0 |
Data sourced from PubChem for 8-Isopropylquinoline. nih.gov
Contextualizing 8-Quinolinethiol, 2-(1-methylethyl)- within the Broader Quinolinethiol Analogue Landscape
The properties of 8-Quinolinethiol, 2-(1-methylethyl)- can be better understood by comparing it to other 8-quinolinethiol analogues. A key study on the stability of metal complexes with 8-mercaptoquinoline (B1208045) and its alkyl-substituted derivatives provides valuable insights. nih.gov This research demonstrated that the position of the alkyl group on the quinoline ring has a significant impact on the stability of the resulting metal complexes.
Specifically, the study found that a methyl group at the 7-position increases the stability of the metal complexes, while an alkyl group at the 2-position decreases their stability. nih.gov This is attributed to the steric hindrance caused by the 2-alkyl group, which interferes with the formation of the coordination complex around the metal center. nih.gov Therefore, it can be inferred that the metal complexes of 8-Quinolinethiol, 2-(1-methylethyl)- would be less stable than those of the unsubstituted 8-mercaptoquinoline or its 7-alkyl-substituted analogues.
The following table provides a comparative overview of the effect of alkyl substitution on the stability of metal complexes of 8-mercaptoquinoline derivatives.
| Substituent at 2-Position | Effect on Metal Complex Stability | Reason |
|---|---|---|
| None (H) | Baseline Stability | No steric hindrance |
| Alkyl (e.g., methyl, isopropyl) | Decreased Stability | Steric hindrance near the coordination site |
Information derived from a study on the stability of metal complexes with alkyl-substituted 8-mercaptoquinolines. nih.gov
While specific data for 2-isopropyl-8-nitro-quinoline is not available for the thiol derivative, the computed properties of its nitro precursor can provide some indication of the molecule's general characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| XLogP3 | 2.8 |
| Formal Charge | 0 |
Data sourced from PubChem for 2-Isopropyl-8-nitro-quinoline. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
54421-21-5 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-propan-2-ylquinoline-8-thiol |
InChI |
InChI=1S/C12H13NS/c1-8(2)10-7-6-9-4-3-5-11(14)12(9)13-10/h3-8,14H,1-2H3 |
InChI Key |
YSQHWXLGOAKEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2S)C=C1 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Development for 8 Quinolinethiol, 2 1 Methylethyl
Retrosynthetic Analysis of the 8-Quinolinethiol, 2-(1-methylethyl)- Structure
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 8-Quinolinethiol, 2-(1-methylethyl)-, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.
The primary disconnections are the carbon-sulfur (C-S) bond of the thiol group and the carbon-carbon (C-C) bond connecting the isopropyl group to the quinoline (B57606) core.
C-S Bond Disconnection: The thiol group at the C8 position is a prime candidate for a functional group interconversion (FGI). A common and reliable method to introduce a thiol is through the reduction of a corresponding sulfonyl chloride. This leads to the precursor 8-(chlorosulfonyl)-2-(1-methylethyl)quinoline. This disconnection is strategically sound as the sulfonylation of quinolines is a well-established reaction.
C-C Bond (Isopropyl Group) Disconnection: The 2-(1-methylethyl) group can be disconnected in two principal ways:
Disconnection before ring formation: This approach involves building the quinoline ring with the isopropyl group already attached to one of the precursors. This leads to simpler aromatic precursors, such as a substituted aniline (B41778) and a ketone bearing the isopropyl moiety (e.g., methyl isopropyl ketone), which can be joined via classical quinoline syntheses like the Friedländer or Doebner-von Miller reactions.
Disconnection after ring formation: This strategy involves adding the isopropyl group to a pre-formed quinoline ring. This would typically involve a C-H activation/functionalization at the C2 position of an 8-substituted quinoline.
Quinoline Ring Disconnection: The quinoline core itself can be disconnected according to established named reactions.
Friedländer Synthesis Disconnection: This approach breaks the quinoline into a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a ketone with an α-methylene group. For the target molecule, this would lead to a 2-aminoaryl carbonyl compound and methyl isopropyl ketone. wikipedia.orgorganicreactions.org
Doebner-von Miller Synthesis Disconnection: This pathway disconnects the molecule into an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This is a versatile method for generating substituted quinolines.
This analysis suggests a convergent synthesis where the substituted quinoline core is first assembled, followed by the introduction of the thiol group at the C8 position.
Established Synthetic Routes to Substituted Quinolinethiols
The synthesis of 8-Quinolinethiol, 2-(1-methylethyl)- can be achieved by first constructing the 2-(1-methylethyl)quinoline core and then introducing the thiol functionality at the 8-position.
The introduction of a thiol group at the C8 position of a quinoline ring is a critical transformation. A robust and widely documented method proceeds through a sulfonyl chloride intermediate. This two-step process offers a reliable route to the desired 8-mercapto functionality.
The general pathway is as follows:
Sulfonylation: The pre-formed 2-(1-methylethyl)quinoline is reacted with chlorosulfuric acid (ClSO₃H). This electrophilic aromatic substitution reaction introduces a sulfonyl chloride (-SO₂Cl) group preferentially at the C8 position.
Reduction: The resulting quinoline-8-sulfonyl chloride is then reduced to the corresponding thiol. Various reducing agents can be employed for this transformation, with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343) being an effective option.
This sequence is analogous to the established synthesis of the parent compound, 8-mercaptoquinoline (B1208045).
Achieving regioselective installation of the isopropyl group at the C2 position is crucial. This can be accomplished either by building the ring system from appropriately chosen acyclic precursors or by functionalizing the pre-formed quinoline heterocycle.
Classical Ring-Forming Strategies:
Friedländer Synthesis: This is a powerful method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. organic-chemistry.org To synthesize the 2-(1-methylethyl)quinoline core, one could react a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) with methyl isopropyl ketone. The reaction is typically catalyzed by acids or bases. wikipedia.orgjk-sci.com
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org An aniline can be reacted with an α,β-unsaturated ketone containing an isopropyl group, such as 4-methyl-3-penten-2-one, under acidic conditions to yield the desired 2-substituted quinoline. nih.gov This method is a modification of the Skraup synthesis and is particularly useful for preparing 2-substituted quinolines. youtube.com
Modern C-H Functionalization Strategies:
Recent advances in organic synthesis have provided methods for the direct functionalization of C-H bonds, offering more atom-economical routes. For quinoline, the C2 position is electronically deficient and can be targeted for functionalization.
Activation via N-Oxide Formation: A common strategy involves the initial conversion of the quinoline to its corresponding N-oxide. This activation enhances the reactivity of the C2 position towards nucleophilic attack or radical substitution. Following the C2-alkylation, the N-oxide can be deoxygenated to afford the final 2-substituted quinoline. A variety of metal-free and metal-catalyzed methods have been developed for the C2-alkylation of quinoline N-oxides. rsc.orgbeilstein-journals.org
Optimization of Reaction Conditions and Yields for 8-Quinolinethiol, 2-(1-methylethyl)- Synthesis
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process scalability. For a multi-step synthesis of 8-Quinolinethiol, 2-(1-methylethyl)-, each step must be individually optimized. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
Consider the Friedländer synthesis step as an example for optimization. The reaction involves the condensation and cyclization of a 2-aminoaryl ketone and methyl isopropyl ketone.
Key Parameters for Optimization:
Catalyst: Both acid and base catalysts can promote the reaction. A screening of various catalysts such as p-toluenesulfonic acid, iodine, trifluoroacetic acid, or bases like sodium hydroxide (B78521) or potassium tert-butoxide could identify the most efficient one. wikipedia.org
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) or even solvent-free conditions could be explored.
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. An optimal temperature balances reaction speed with selectivity.
Reaction Time: Monitoring the reaction progress using techniques like TLC or GC-MS helps determine the minimum time required for completion, avoiding the formation of degradation products.
The following interactive table illustrates a hypothetical optimization study for the Friedländer cyclization step, showcasing how systematic variation of parameters can lead to improved yields.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (10) | Ethanol | 80 | 12 | 65 |
| 2 | Iodine (10) | Ethanol | 80 | 12 | 72 |
| 3 | p-TsOH (10) | Toluene | 110 | 8 | 75 |
| 4 | p-TsOH (10) | DMF | 120 | 6 | 81 |
| 5 | p-TsOH (10) | Solvent-free | 100 | 2 | 88 |
| 6 | Iodine (10) | Solvent-free | 100 | 2 | 91 |
This data is illustrative and represents a typical optimization workflow.
High-throughput screening methods, potentially using microdroplet reactions, can accelerate the process of identifying the optimal conditions for synthesis. pharmaguideline.com
Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives
Traditional methods for quinoline synthesis often involve harsh conditions, hazardous reagents, and significant waste generation. wikipedia.org The application of green chemistry principles aims to mitigate these environmental and economic drawbacks. researchgate.net
Key Green Chemistry Strategies:
Alternative Energy Sources: Microwave irradiation has emerged as a key technology, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. wikipedia.org
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle. Water and ethanol have been successfully used as solvents in various quinoline syntheses, reducing both environmental impact and cost. researchgate.net
Catalysis: The use of reusable or non-toxic catalysts is preferred. This includes employing solid acid catalysts like Nafion or using catalytic amounts of reagents like iodine instead of stoichiometric quantities of harsh acids. organic-chemistry.orgjk-sci.com
Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) is crucial. Multi-component, one-pot reactions, where several steps are carried out in the same vessel without isolating intermediates, are highly desirable as they reduce solvent use, energy consumption, and waste. researchgate.net
By integrating these principles, the synthesis of 8-Quinolinethiol, 2-(1-methylethyl)- and other valuable quinoline derivatives can be made more sustainable and efficient. rsc.org
Coordination Chemistry and Metallosupramolecular Architectures Involving 8 Quinolinethiol, 2 1 Methylethyl
Structural Analysis of Metal-8-Quinolinethiol, 2-(1-methylethyl)- Complexes
Crystallographic Investigations (e.g., Single-Crystal X-ray Diffraction)
There are no available crystallographic data from single-crystal X-ray diffraction studies for 8-Quinolinethiol, 2-(1-methylethyl)- or any of its coordination complexes. Consequently, information regarding its solid-state structure, bond lengths, bond angles, coordination modes with metal ions, and any resulting supramolecular architectures remains undetermined.
Solution-State Structural Elucidation
No research findings pertaining to the solution-state structure of 8-Quinolinethiol, 2-(1-methylethyl)- or its metallosupramolecular assemblies were found. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, or mass spectrometry have not been reported in the literature for the structural characterization of this specific compound or its complexes in solution.
Advanced Spectroscopic and Chromatographic Characterization of 8 Quinolinethiol, 2 1 Methylethyl
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is instrumental in defining the molecular structure and electronic properties of 8-Quinolinethiol, 2-(1-methylethyl)-.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 8-Quinolinethiol, 2-(1-methylethyl)-, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.
In the ¹H NMR spectrum, the isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The aromatic protons of the quinoline (B57606) ring system would appear as a series of multiplets in the downfield region. The chemical shift of the thiol (-SH) proton can be variable and its identification is often confirmed by D₂O exchange.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the isopropyl group would appear in the aliphatic region, while the quinoline ring carbons would resonate in the aromatic region at lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-Quinolinethiol, 2-(1-methylethyl)-
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isopropyl -CH₃ | 1.2 - 1.5 (d) | 20 - 25 |
| Isopropyl -CH | 3.0 - 3.5 (sept) | 30 - 40 |
| Aromatic -CH | 7.0 - 8.5 (m) | 120 - 150 |
| Quaternary Aromatic C | - | 120 - 160 |
| Thiol -SH | 3.0 - 5.0 (s, br) | - |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions. d = doublet, sept = septet, m = multiplet, s = singlet, br = broad.
Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
The FTIR spectrum of 8-Quinolinethiol, 2-(1-methylethyl)- would be expected to show a characteristic S-H stretching vibration, although this can sometimes be weak. The C-S stretching vibration would also be present. The aromatic C-H and C=C stretching vibrations from the quinoline ring would give rise to a series of bands. The presence of the isopropyl group would be confirmed by C-H stretching and bending vibrations in the aliphatic region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a complementary technique. It would be especially useful for observing the C-S and S-H bonds, as well as the vibrations of the aromatic ring system.
Table 2: Key Expected Vibrational Frequencies for 8-Quinolinethiol, 2-(1-methylethyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S-H | Stretching | 2550 - 2600 (weak) |
| C-S | Stretching | 600 - 800 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Electronic Spectroscopy (e.g., UV-Vis, Fluorescence)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of 8-Quinolinethiol, 2-(1-methylethyl)- would be expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring.
Some quinoline derivatives are known to be fluorescent. Fluorescence spectroscopy could be used to determine the emission spectrum of 8-Quinolinethiol, 2-(1-methylethyl)- after excitation at an appropriate wavelength. This would provide information about the excited state properties of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 8-Quinolinethiol, 2-(1-methylethyl)-, HRMS would provide the exact mass of the molecular ion. This high-precision measurement is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR and other spectroscopic methods.
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are essential for separating 8-Quinolinethiol, 2-(1-methylethyl)- from reaction mixtures and for assessing its purity.
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of organic compounds. For 8-Quinolinethiol, 2-(1-methylethyl)-, reversed-phase HPLC or UPLC would likely be the method of choice. In this mode, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The retention time of the compound would depend on its polarity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a sample of 8-Quinolinethiol, 2-(1-methylethyl)- can be determined by the presence of a single, sharp peak in the chromatogram. By using a detector such as a UV-Vis diode array detector (DAD), the UV spectrum of the eluting peak can be obtained, providing further confirmation of the compound's identity. Preparative HPLC can be used to purify larger quantities of the compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like 8-quinolinethiol, 2-(1-methylethyl)-, direct analysis by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form, making it amenable to GC analysis.
Common derivatization strategies for thiols include alkylation or silylation of the thiol group (-SH). For instance, reaction with an alkylating agent such as an alkyl halide in the presence of a base would convert the thiol into a thioether. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would replace the active hydrogen on the sulfur atom with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility.
Once derivatized, the resulting volatile derivative can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase depends on the specific properties of the derivative. A flame ionization detector (FID) can be used for quantification due to its high sensitivity towards organic compounds. For qualitative analysis and structural confirmation, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling
Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the comprehensive profiling of chemical compounds in complex matrices. For 8-quinolinethiol, 2-(1-methylethyl)-, both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer powerful capabilities for its identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a suitable technique for the direct analysis of 8-quinolinethiol, 2-(1-methylethyl)- without the need for derivatization. A reversed-phase high-performance liquid chromatography (HPLC) method would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
The eluent from the HPLC is introduced into the mass spectrometer, where the compound is ionized. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, likely operating in positive ion mode due to the presence of the basic nitrogen atom in the quinoline ring. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing both molecular weight information and, through fragmentation in tandem MS (MS/MS), structural details. This allows for highly selective and sensitive detection. The search for novel anticancer agents has led to the investigation of various quinoline derivatives due to their wide range of pharmacological activities researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned in the previous section, would be employed for the analysis of volatile derivatives of 8-quinolinethiol, 2-(1-methylethyl)-. The mass spectrometer provides detailed structural information from the fragmentation pattern of the derivatized compound, allowing for unambiguous identification. The combination of the retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in the analytical results. The properties of some quinoline derivatives have been characterized using a combination of techniques including GC-MS mdpi.com.
The table below illustrates the typical information that would be obtained from LC-MS and GC-MS analyses for a comprehensive profile of 8-quinolinethiol, 2-(1-methylethyl)- and its derivatives.
| Technique | Analyte | Typical Column | Ionization Mode | Expected m/z (Parent Ion) | Key Fragmentation Ions (Hypothetical) |
| LC-MS | 8-Quinolinethiol, 2-(1-methylethyl)- | C18 reversed-phase | ESI (+) | 204.08 [M+H]⁺ | Quinoline core fragments, loss of isopropyl group |
| GC-MS | TMS-derivative of 8-Quinolinethiol, 2-(1-methylethyl)- | Non-polar capillary | EI | 275.12 [M]⁺ | Loss of CH₃, loss of TMS group, quinoline ring fragments |
Electrochemical Characterization and Redox Properties
The electrochemical behavior of 8-quinolinethiol, 2-(1-methylethyl)- is expected to be influenced by the redox-active quinoline ring system and the thiol group. Techniques such as cyclic voltammetry can be employed to study its oxidation and reduction potentials, providing insights into its electronic properties and potential reactivity.
While specific electrochemical data for 8-quinolinethiol, 2-(1-methylethyl)- is not available, studies on related 8-hydroxyquinoline (B1678124) derivatives provide a useful framework for understanding its potential redox behavior. The electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and its methylated derivative have been investigated, revealing a strong correlation between the chemical structure and the resulting reduction and oxidation potentials mdpi.com. The presence of a methyl group was found to facilitate oxidation mdpi.com. In contrast, the reduction potential of methylated compounds was more negative compared to the non-methylated structure mdpi.com.
For 8-quinolinethiol, 2-(1-methylethyl)-, the thiol group can be oxidized to form a disulfide. The quinoline ring itself can also undergo redox reactions. The presence of the electron-donating 2-(1-methylethyl)- group is expected to influence the electron density of the quinoline system, thereby affecting its oxidation and reduction potentials. Generally, electron-donating groups make oxidation easier (less positive potential) and reduction harder (more negative potential).
The electrochemical behavior of 8-oxyquinoline and its metal complexes has been studied by cyclic voltammetry researchgate.net. In these studies, the 8-oxyquinoline ligand was found to be reduced in two one-electron diffusion waves researchgate.net. By analogy, 8-quinolinethiol, 2-(1-methylethyl)- may also exhibit complex redox behavior involving multiple electron transfer steps.
The following table summarizes electrochemical data for related hydroxyquinoline compounds, which can serve as a reference for predicting the electrochemical properties of 8-quinolinethiol, 2-(1-methylethyl)-.
| Compound | Technique | Oxidation Potential (V) | Reduction Potential (V) | Reference |
| 8-Hydroxy-quinoline-5-carbaldehyde | Cyclic Voltammetry | Data not specified | Data not specified | mdpi.com |
| Methylated 8-Hydroxy-quinoline-5-carbaldehyde | Cyclic Voltammetry | Lower than non-methylated | More negative than non-methylated | mdpi.com |
| 8-Oxyquinoline | Cyclic Voltammetry | Data not specified | Two one-electron waves | researchgate.net |
Computational Chemistry and Theoretical Insights into 8 Quinolinethiol, 2 1 Methylethyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 8-Quinolinethiol, 2-(1-methylethyl)-, DFT calculations can reveal crucial information about its electronic properties and reactivity. nih.govrsc.orgnih.gov
Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For 8-Quinolinethiol, 2-(1-methylethyl)-, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, likely involving the sulfur atom of the thiol group and the π-system of the quinoline (B57606) ring. The LUMO, conversely, would be distributed over the electron-deficient areas of the quinoline ring system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical Frontier Orbital Energies for 8-Quinolinethiol, 2-(1-methylethyl)-
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (red) and positive potential (blue). For 8-Quinolinethiol, 2-(1-methylethyl)-, the MEP surface would likely show a region of high electron density (negative potential) around the nitrogen atom of the quinoline ring and the sulfur atom of the thiol group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack.
Table 2: Predicted Partial Atomic Charges for Key Atoms in 8-Quinolinethiol, 2-(1-methylethyl)-
| Atom | Partial Charge (a.u.) |
| S (Thiol) | -0.15 |
| N (Quinoline) | -0.25 |
| H (Thiol) | +0.10 |
Note: The data in this table is illustrative and based on general principles of electronegativity and resonance.
Conformational Analysis and Potential Energy Surface Mapping
The presence of the flexible isopropyl group in 8-Quinolinethiol, 2-(1-methylethyl)- suggests the possibility of multiple stable conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comresearchgate.net By mapping the potential energy surface (PES) through systematic rotation of the bonds associated with the isopropyl group, the most stable conformers (energy minima) and the transition states between them can be identified. This analysis is crucial for understanding the molecule's preferred shape and how its conformation might influence its reactivity and interactions with other molecules. The steric bulk of the isopropyl group will likely play a significant role in determining the most stable conformation, favoring arrangements that minimize steric hindrance with the quinoline ring. lumenlearning.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govresearchgate.netdoi.org An MD simulation of 8-Quinolinethiol, 2-(1-methylethyl)- in a solvent environment would track the movements of its atoms, providing information on its flexibility, conformational changes, and interactions with solvent molecules. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations would be particularly insightful for understanding how the isopropyl group and the thiol group move and interact with their surroundings.
In Silico Prediction of Reactivity and Ligand-Binding Properties
Computational methods can be employed to predict the reactivity of 8-Quinolinethiol, 2-(1-methylethyl)- and its potential as a ligand for biological targets. nih.govsemanticscholar.orgijprajournal.com Molecular docking is a widely used in silico technique to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding interaction. nih.govsemanticscholar.org By docking 8-Quinolinethiol, 2-(1-methylethyl)- into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. semanticscholar.org This information is invaluable in drug discovery for identifying potential therapeutic targets and for designing more potent and selective ligands. nih.gov The quinoline scaffold is a known pharmacophore, and the thiol group can act as a metal-chelating agent, suggesting that this compound could have interesting ligand-binding properties. nih.govacs.org
Chemical Reactivity and Functional Derivatization of 8 Quinolinethiol, 2 1 Methylethyl
Reactions of the Thiol Group
The thiol (-SH) group is the most reactive site for many transformations of 8-Quinolinethiol, 2-(1-methylethyl)-, acting as a potent nucleophile, particularly in its deprotonated thiolate form.
Thioether Formation and Disulfide Linkage
Thioether Formation: The sulfur atom of the thiol can readily form carbon-sulfur bonds to yield thioethers (sulfides). This is most commonly achieved via nucleophilic substitution reactions where the corresponding thiolate attacks an alkyl halide or other suitable electrophile. acsgcipr.org The general mechanism for this S_N2 reaction involves the deprotonation of the thiol by a base to form a more nucleophilic thiolate anion, which then displaces a leaving group on an alkyl substrate. organic-chemistry.orglibretexts.orgyoutube.com
Reaction Scheme:
R-SH + Base → R-S⁻ + Base-H⁺
R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 2-(1-methylethyl)quinolin-8-yl, and R'-X = an alkyl halide)
This reaction is fundamental in synthetic organic chemistry for creating stable C-S bonds. acsgcipr.orgresearchgate.net
Disulfide Linkage: Thiols are susceptible to oxidation, which can lead to the formation of a disulfide bond. This reaction involves the coupling of two thiol molecules to form a dimer linked by a sulfur-sulfur bond. Mild oxidizing agents like iodine (I₂) or air (in the presence of a catalyst) can facilitate this transformation. This process is reversible, and the disulfide can be reduced back to the thiol using appropriate reducing agents.
Reaction Scheme:
2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-(1-methylethyl)quinolin-8-yl, and [O] = an oxidizing agent)
The following table summarizes common reagents for these transformations.
| Transformation | Reagent/Catalyst Examples | Product Functional Group |
| Thioether Formation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) with a base (e.g., NaH, K₂CO₃) | Thioether (-S-R') |
| Disulfide Formation | Iodine (I₂), Hydrogen Peroxide (H₂O₂), Oxygen (O₂) | Disulfide (-S-S-) |
Thiol-Michael Additions for Functionalization
The Thiol-Michael addition is a conjugate addition reaction where the thiol adds across an activated carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated carbonyl compound. nih.gov This reaction is highly efficient and often proceeds under mild conditions, sometimes requiring a base or nucleophile as a catalyst. researchgate.netrsc.orgresearchgate.net This "click chemistry" reaction is a powerful tool for attaching the 8-Quinolinethiol, 2-(1-methylethyl)- moiety to other molecules for materials science or biochemical applications. researchgate.net
General Reaction: The nucleophilic sulfur atom attacks the β-carbon of the Michael acceptor, leading to the formation of a new thioether linkage.
The table below lists common Michael acceptors used in this reaction.
| Class of Michael Acceptor | Example |
| α,β-Unsaturated Ketones | Methyl vinyl ketone |
| α,β-Unsaturated Esters | Ethyl acrylate |
| α,β-Unsaturated Nitriles | Acrylonitrile |
| Maleimides | N-Ethylmaleimide |
Oxidation to Sulfonic Acid Derivatives
Vigorous oxidation of the thiol group can lead to the formation of a sulfonic acid (-SO₃H). This transformation requires strong oxidizing agents, such as concentrated nitric acid, hydrogen peroxide, or potassium permanganate. The oxidation proceeds through intermediate oxidation states, including sulfenic (-SOH) and sulfinic (-SO₂H) acids, which are generally unstable and are further oxidized to the more stable sulfonic acid. The resulting sulfonic acid is a strong acid and highly water-soluble.
Reaction Scheme:
R-SH + 3[O] → R-SO₃H (where R = 2-(1-methylethyl)quinolin-8-yl, and [O] = a strong oxidizing agent)
Transformations of the Quinoline (B57606) Ring
The quinoline ring itself is a robust aromatic system that can undergo substitution reactions, although its reactivity is more complex than that of benzene (B151609) due to the presence of the nitrogen atom.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can be induced under vigorous conditions. uop.edu.pk Substitution occurs preferentially on the benzene ring rather than the pyridine (B92270) ring. gcwgandhinagar.comresearchgate.net The primary sites of attack are positions C-5 and C-8. uop.edu.pk In 8-Quinolinethiol, 2-(1-methylethyl)-, the C-8 position is already substituted by the thiol group. The thiol group is an ortho-, para-directing activator, which would further favor substitution at positions C-5 and C-7.
Nucleophilic Substitution: The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions C-2 and C-4. gcwgandhinagar.comquimicaorganica.org In the subject compound, the C-2 position is occupied by the isopropyl group. Therefore, if a suitable leaving group (such as a halogen) were present at the C-4 position, it could be displaced by a strong nucleophile. The presence of the isopropyl group at C-2 and the thiol at C-8 is not expected to significantly alter this inherent reactivity pattern of the quinoline core.
The expected outcomes are summarized in the table below.
| Reaction Type | Preferred Positions on Quinoline Ring | Influencing Factors |
| Electrophilic Substitution | C-5, C-7 | Activating effect of the C-8 thiol group. |
| Nucleophilic Substitution | C-4 (if a leaving group is present) | Electron-deficient nature of the pyridine ring; C-2 position is blocked. |
Modification of the Isopropyl Side Chain
The isopropyl group attached to the C-2 position of the quinoline ring is generally unreactive. However, under specific conditions, such as free-radical reactions, modification could be possible. For instance, benzylic-type halogenation could occur at the tertiary carbon of the isopropyl group if subjected to radical initiators (e.g., UV light) and halogenating agents (e.g., N-bromosuccinimide). Subsequent reactions could then be performed on the halogenated derivative. However, such reactions are not widely documented for this specific system and may face challenges with selectivity due to the multiple reactive sites on the molecule. The existence of related compounds like 2-isopropyl-8-nitro-quinoline suggests that the isopropyl group is stable to certain reaction conditions, such as nitration. nih.gov
Based on the available research, there is currently no specific information regarding the synthesis of conjugates and probes derived from the chemical compound 8-Quinolinethiol, 2-(1-methylethyl)- for academic investigations.
Extensive searches for derivatization, conjugation, or probe synthesis involving this particular molecule did not yield any relevant findings. The scientific literature to date does not appear to cover the functionalization of 8-Quinolinethiol, 2-(1-methylethyl)- for these applications.
Research on related quinoline structures, such as 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives, has been more widely explored for the development of fluorescent probes, particularly for metal ion detection. However, this body of work is distinct and does not involve the specific 2-(1-methylethyl)-8-quinolinethiol scaffold.
Therefore, a detailed discussion, including data tables and specific research findings on the synthesis of conjugates and probes from 8-Quinolinethiol, 2-(1-methylethyl)-, cannot be provided at this time due to a lack of published research on the subject.
Catalytic Applications of 8 Quinolinethiol, 2 1 Methylethyl Based Systems
Transition Metal-Catalyzed Organic Reactions
The ability of 8-Quinolinethiol, 2-(1-methylethyl)- to act as a ligand for various transition metals makes it a candidate for a range of catalytic organic transformations. The electronic properties of the quinoline (B57606) ring system and the sulfur donor atom can be finely tuned by substituents, which in turn influences the catalytic behavior of the corresponding metal complex.
Cross-Coupling Reactions (e.g., Suzuki, Heck)
Hydrogenation and Dehydrogenation Processes
Currently, there is a lack of specific research in the published literature that investigates the use of 8-Quinolinethiol, 2-(1-methylethyl)- or its metal complexes in catalytic hydrogenation or dehydrogenation processes. The development of catalysts for these reactions is an active area of research, and the exploration of quinoline-thiol based ligands could be a future direction.
Photocatalytic Applications (e.g., hydrogen evolution reactions)
The field of photocatalysis has seen the emergence of earth-abundant metal complexes as promising alternatives to platinum for the hydrogen evolution reaction (HER). Nickel quinolinethiolate complexes, in particular, have demonstrated high efficiency in this regard. A study on nickel(II) quinolinethiolate complexes within a three-component photocatalytic system for hydrogen generation under visible light irradiation has shown significant turnover numbers (TON). mdpi.com This system utilized the nickel complex as the catalyst, triethylamine (B128534) as a sacrificial electron donor, and a xanthene dye as a photosensitizer. mdpi.com
While this study did not specifically use the 2-(1-methylethyl) derivative, the results for the parent 8-quinolinethiol complex are highly relevant and suggest that derivatives like 8-Quinolinethiol, 2-(1-methylethyl)- could also exhibit significant photocatalytic activity. The electronic and steric modifications introduced by the isopropyl group could potentially influence the stability and activity of the catalytic system.
Table 1: Photocatalytic Hydrogen Evolution with a Nickel Quinolinethiolate Complex System (Data from a study on a related nickel quinolinethiolate complex)
| Catalyst Component | Photosensitizer | Sacrificial Donor | Solvent System | Irradiation Time (h) | Turnover Number (TON) |
| Nickel(II) quinolinethiolate complex | Fluorescein | Triethylamine (5% v/v) | EtOH/H₂O (1:1, v/v), pH 12.3 | 8 | 5923 |
This table presents data for a nickel complex with the parent 8-quinolinethiol ligand to illustrate the potential of this class of compounds in photocatalytic hydrogen evolution. mdpi.com
Chemo- and Regioselective Catalysis Mediated by 8-Quinolinethiol, 2-(1-methylethyl)- Derived Catalysts
There is currently no specific information available in the scientific literature regarding the use of catalysts derived from 8-Quinolinethiol, 2-(1-methylethyl)- for chemo- and regioselective catalysis. The design of catalysts that can control selectivity is a major goal in organic synthesis, and the sterically hindered nature of this ligand could, in theory, be exploited to achieve such control in various reactions.
Ligand Design for Improved Catalytic Performance
The design and synthesis of new ligands are crucial for advancing the field of catalysis. While there are no specific reports on the modification of 8-Quinolinethiol, 2-(1-methylethyl)- for improved catalytic performance, the principles of ligand design suggest several possibilities. For instance, the introduction of electron-donating or electron-withdrawing groups on the quinoline ring could modulate the electronic properties of the metal center. Furthermore, modifications to the steric bulk of the substituent at the 2-position could be used to fine-tune the selectivity of the catalyst. The development of chiral versions of this ligand could also open up avenues in asymmetric catalysis.
Mechanistic Investigations of Biological Interactions of 8 Quinolinethiol, 2 1 Methylethyl in in Vitro Systems
Metal Ion Chelation within Model Biological Milieus
The ability of 8-Quinolinethiol, 2-(1-methylethyl)- to interact with metal ions is a cornerstone of its potential biological activity. This interaction is primarily governed by the principles of coordination chemistry, where the compound acts as a ligand, binding to a central metal ion to form a coordination complex. wikipedia.orgresearchgate.net The structure of the molecule, featuring a nitrogen atom within the quinoline (B57606) ring and a sulfur atom in the thiol group, provides two key donor sites for chelation, a process where a single ligand binds to a metal ion at two or more points.
Stoichiometry and Stability of Metal-Thiol Complexes in Aqueous Systems
The formation of metal complexes in solution is an equilibrium process, and the strength of the interaction is quantified by the stability constant (also known as the formation constant). wikipedia.orgscispace.com A higher stability constant indicates a stronger interaction and a more stable complex. researchgate.netscispace.com
Studies on the parent compound, 8-mercaptoquinoline (B1208045), and its alkyl-substituted derivatives have provided significant insights into their metal-chelating properties. Potentiometric studies in dimethylformamide have been used to determine the stoichiometry and stability constants for complexes with a range of divalent and trivalent metal ions. The stability of these complexes with unsubstituted 8-mercaptoquinoline was found to decrease in the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).
The position of alkyl substituents on the quinoline scaffold significantly influences the stability of the resulting metal complexes. While a methyl group at the 7-position generally increases the stability of the metal complex, the presence of a bulky alkyl group, such as the 2-(1-methylethyl) or isopropyl group, at the 2-position introduces steric hindrance. dalalinstitute.comresearchgate.net This steric effect can weaken the metal-ligand bond, leading to lower stability constants compared to the unsubstituted 8-mercaptoquinoline. dalalinstitute.com This is because the bulky group can physically impede the optimal orientation of the ligand for binding to the metal ion. dalalinstitute.comresearchgate.net
Stability of Metal Complexes with 8-Mercaptoquinoline Derivatives
| Metal Ion | Ligand | Observed Stability Trend | Reference |
|---|---|---|---|
| General Trend | 8-Mercaptoquinoline | Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II) | mcmaster.ca |
| Ni(II) | 8-Hydroxyquinoline (B1678124) | More stable | dalalinstitute.com |
| Ni(II) | 2-Methyl-8-hydroxyquinoline | Less stable due to steric hindrance | dalalinstitute.com |
| Various | 7-Methyl-8-mercaptoquinoline | Generally most stable among alkyl derivatives | |
| Various | 2-Alkyl-8-mercaptoquinolines | Lower stability due to steric effect | dalalinstitute.com |
Role of the Quinoline Scaffold in Bio-Metal Sequestration
The quinoline ring system is not merely a passive backbone but an active participant in the chelation process and subsequent biological interactions. researchgate.net Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netresearchgate.netnih.govyoutube.com
The key attributes of the quinoline scaffold in bio-metal sequestration include:
Coordination Sites: The nitrogen atom in the quinoline ring acts as a Lewis base, donating a pair of electrons to form a coordinate bond with a metal ion. This, combined with the thiol group, allows for the formation of a stable five-membered chelate ring, a thermodynamically favorable arrangement. researchgate.netnih.gov
Lipophilicity: The aromatic and planar nature of the quinoline ring imparts significant lipophilicity to the molecule. nih.govyoutube.com This property is crucial for biological activity as it can facilitate the transport of the molecule and its metal complexes across cell membranes to reach intracellular targets. youtube.com
Modulation of Redox Properties: Upon chelation, the quinoline scaffold can modulate the redox potential of the bound metal ion. This can influence the metal's participation in biological redox reactions, such as the generation of reactive oxygen species (ROS), which has been observed in studies with quinone-quinoline chelators. mdpi.com
The ability of the 8-hydroxyquinoline scaffold, a close analog, to chelate metal ions is fundamental to its diverse medicinal applications, including antineurodegenerative and anticancer activities, by restoring metal homeostasis in biological systems. researchgate.netnih.govyoutube.com
Molecular Interactions with Biomolecules
Beyond metal chelation, the biological effects of 8-Quinolinethiol, 2-(1-methylethyl)- are likely mediated by direct interactions with essential biomolecules. In vitro studies on related quinoline compounds provide a framework for understanding these potential interactions.
In Vitro DNA Binding Studies (e.g., spectroscopic assays, gel electrophoresis)
The interaction of small molecules with DNA is a critical area of study in drug discovery, as these interactions can alter DNA replication and transcription. avinuty.ac.inmdpi.com Quinoline derivatives have been extensively studied for their DNA-binding capabilities. avinuty.ac.innih.gov The primary modes of interaction are typically intercalation (insertion between base pairs) or groove binding.
Spectroscopic Assays: UV-Visible and fluorescence spectroscopy are common techniques to probe these interactions. avinuty.ac.inmdpi.com When a compound binds to DNA, changes in its absorption spectrum (hypochromism or hyperchromism) and fluorescence intensity can be observed. mdpi.comresearchgate.net For instance, studies on quinine (B1679958) have shown that its quinoline ring can intercalate into DNA, forming π-stacking interactions with the base pairs, which can be monitored by Raman spectroscopy. nih.gov The binding constant (Kb), which quantifies the affinity of the compound for DNA, can be calculated from these spectroscopic titrations. researchgate.net Studies on various substituted quinolines have reported Kb values in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹, indicative of groove binding. researchgate.net
Gel Electrophoresis: This technique can demonstrate how a compound affects the physical properties of DNA. khanacademy.orgkhanacademy.org For example, intercalating agents can unwind the supercoiled structure of plasmid DNA, causing it to migrate differently through an agarose (B213101) gel compared to untreated DNA. nih.govnih.gov Studies on pyrrolizino[1,2-b]quinolines have used this method to confirm their intercalative binding mode. nih.gov Gel electrophoresis can also be used to study DNA cleavage activity, where the compound, often in the presence of a metal cofactor, induces breaks in the DNA strands. researchgate.net
While specific DNA binding studies on 8-Quinolinethiol, 2-(1-methylethyl)- are not extensively documented, the known affinity of the quinoline scaffold for DNA suggests that this is a plausible mechanism of action. avinuty.ac.inrsc.orgnih.gov
Protein and Enzyme Interaction Studies (e.g., kinetic assays, binding affinities, and specific enzyme inhibition mechanisms)
Quinoline derivatives have been identified as potent inhibitors of a wide range of enzymes, making this a significant area of investigation. researchgate.net
Kinetic Assays: Enzyme inhibition studies are crucial for understanding the mechanism by which a compound affects enzyme activity. qub.ac.uk Kinetic analyses, such as the generation of Lineweaver-Burk plots, can determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type). tandfonline.comnih.govtandfonline.com For example, certain quinoline derivatives have been shown to be non-competitive inhibitors of alkaline phosphatase, while others act as competitive or mixed-type inhibitors of PIM-1 kinase. tandfonline.comnih.gov
Specific Enzyme Inhibition: Research has shown that quinoline-based compounds can inhibit enzymes that act on DNA. nih.gov This includes human DNA methyltransferase DNMT1, as well as various DNA glycosylases and polymerases. nih.gov A specific mechanism identified for some quinoline analogs involves intercalation into the enzyme-bound DNA, which causes a conformational change in the enzyme, moving its catalytic domain away from the DNA substrate. nih.gov Other enzymes targeted by quinoline derivatives include dihydroorotate (B8406146) dehydrogenase (hDHODH), InhA (an essential enzyme for Mycobacterium tuberculosis), acetylcholinesterase, and carbonic anhydrase isoforms. researchgate.netnih.govrsc.org
The inhibition of these enzymes by 8-Quinolinethiol, 2-(1-methylethyl)- could have profound effects on cellular processes such as epigenetic regulation, DNA repair, and metabolic pathways.
Membrane Permeability and Transport Studies (In Vitro Models)
For a compound to exert an intracellular effect, it must first cross the cell membrane. bioassaysys.com Membrane permeability is a key pharmacokinetic property that determines a drug's absorption and distribution. innpharmacotherapy.com
In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput in vitro model to predict passive transcellular permeability. evotec.comcreative-biolabs.comwikipedia.orgsigmaaldrich.com This assay measures the diffusion of a compound from a donor compartment through a synthetic membrane coated with lipids (to mimic a cell membrane) into an acceptor compartment. evotec.comwikipedia.org The results from PAMPA can help rank compounds based on their passive diffusion potential and provide insights into how they might be absorbed in the gastrointestinal tract. innpharmacotherapy.comevotec.com
Structural Influence: The chemical structure of 8-Quinolinethiol, 2-(1-methylethyl)- suggests it would possess moderate to high lipophilicity due to the quinoline ring and the isopropyl group, which generally favors passive diffusion across lipid membranes. However, the thiol group can also play a role in transport processes. Studies have shown that quinoline can increase the permeability of fungal membranes. mdpi.com Changes in the lipid profile of the membrane, such as the content of phosphatidylcholine and phosphatidylethanolamine, have been observed in the presence of quinoline, leading to increased membrane fluidity and permeability. mdpi.com This suggests that besides passive diffusion, 8-Quinolinethiol, 2-(1-methylethyl)- might also interact with and modify the properties of biological membranes.
Structure-Activity Relationship (SAR) Studies for Fundamental Biological Mechanisms (in vitro)
The exploration of the structure-activity relationships (SAR) of 8-quinolinethiol, 2-(1-methylethyl)-, and its analogs is crucial for understanding the molecular features that govern their interactions with biological systems at a cellular and subcellular level. While direct in vitro studies on 8-quinolinethiol, 2-(1-methylethyl)- are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related quinoline derivatives. The key structural components of the target compound—the quinoline scaffold, the 2-(1-methylethyl) substituent, and the 8-thiol group—each play a significant role in defining its potential biological activity.
The quinoline ring system is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting diverse activities including antimicrobial, antiviral, and anticancer effects. The specific arrangement of the fused benzene (B151609) and pyridine (B92270) rings provides a platform for a variety of intermolecular interactions with biological macromolecules.
A critical aspect of the SAR of 8-quinolinethiol, 2-(1-methylethyl)- revolves around the nature of the substituent at the 2-position of the quinoline ring. Research on related 8-hydroxyquinoline derivatives has shed light on the importance of this position. For instance, studies on the antiviral activity of 2-alkyl-5,7-dichloro-8-hydroxyquinolines against Dengue virus serotype 2 (DENV2) have demonstrated that the presence of an isopropyl group at the 2-position can confer significant inhibitory activity. nih.govmdpi.com This suggests that the steric bulk and lipophilicity of the 2-(1-methylethyl) group in the target compound could be a key determinant of its biological interactions.
| Compound Name | Virus | Cell Line | In Vitro Activity (IC50) |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Not Specified | 3.03 µM |
It is important to note that this data pertains to an 8-hydroxyquinoline analog with additional chloro substituents, and direct extrapolation to 8-quinolinethiol, 2-(1-methylethyl)- must be made with caution. The electronic and steric effects of the chloro groups, as well as the difference between a hydroxyl and a thiol group at the 8-position, would undoubtedly influence the compound's biological activity.
The thiol group at the 8-position is another pivotal feature of the target molecule. The sulfur atom in the thiol group can act as a potent metal chelator and can also participate in covalent interactions with biological targets, such as the cysteine residues in proteins. The replacement of the more common 8-hydroxyl group with an 8-thiol group can significantly alter the compound's electronic properties, acidity, and metal-binding affinities, thereby modulating its biological mechanism of action. While direct comparative studies on the in vitro activity of 2-substituted 8-quinolinethiols versus their 8-hydroxyquinoline counterparts are scarce, the known importance of the 8-position substituent in the biological activity of quinolines suggests that this modification is a critical factor in the SAR. nih.govscialert.net
Future Perspectives and Emerging Research Avenues in 8 Quinolinethiol, 2 1 Methylethyl Chemistry
Development of Advanced Materials Based on 8-Quinolinethiol, 2-(1-methylethyl)- Derivatives
The 8-quinolinethiol scaffold is a well-established ligand in coordination chemistry. Future research is anticipated to leverage the unique properties of 8-Quinolinethiol, 2-(1-methylethyl)- as a building block for advanced materials. The isopropyl group at the 2-position can influence the solubility, crystal packing, and coordination geometry of resulting metal complexes.
Researchers may explore its use in creating novel metal-organic frameworks (MOFs) or coordination polymers. The steric bulk of the isopropyl group could be instrumental in designing materials with specific pore sizes and topologies, which are crucial for applications in gas storage, separation, and catalysis. Furthermore, derivatives of this compound could be grafted onto nanoparticle surfaces, such as gold or quantum dots, to create functionalized nanomaterials. The thiol group provides a strong anchor to the nanoparticle surface, while the quinoline (B57606) moiety can be used for further interactions or sensing applications. acs.org
Table 1: Hypothetical Properties of Advanced Materials Incorporating 8-Quinolinethiol, 2-(1-methylethyl)-
| Material Type | Potential Key Feature | Prospective Application |
| Metal-Organic Framework (MOF) | Tunable Pore Size due to Isopropyl Group | Selective Gas Adsorption |
| Coordination Polymer | Enhanced Solubility in Organic Solvents | Solution-Processable Electronics |
| Surface-Modified Nanoparticles | Modulated Inter-particle Spacing | Catalysis, Drug Delivery |
| Luminescent Metal Complex | Increased Quantum Yield | Organic Light-Emitting Diodes (OLEDs) |
Application in Sensor Development and Chemical Probes
Quinoline derivatives are widely recognized for their fluorescence properties, making them excellent candidates for chemical sensors. researchgate.netgrowingscience.com The 8-quinolinethiol core, in particular, is an effective chelator for various metal ions. The fluorescence of such molecules is often quenched upon metal binding, providing a clear signal for detection. growingscience.com
Future work will likely focus on developing 8-Quinolinethiol, 2-(1-methylethyl)- as a selective fluorescent sensor. The electronic and steric effects of the isopropyl group could enhance selectivity for specific metal ions, such as Zn²⁺ or Cu²⁺, by modifying the geometry and stability of the resulting metal complex. mdpi.com Research could involve synthesizing a library of such derivatives to fine-tune their sensitivity and selectivity for target analytes in environmental and biological samples. researchgate.net
Beyond simple sensors, this compound could serve as a scaffold for creating more complex "chemical probes." nih.govchemicalprobes.org A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological process. youtube.comeubopen.org By attaching reactive groups or other targeting moieties, 8-Quinolinethiol, 2-(1-methylethyl)- could be developed into a tool for investigating metalloproteins or specific cellular pathways.
Table 2: Projected Sensing Performance for a Hypothetical Sensor Based on 8-Quinolinethiol, 2-(1-methylethyl)-
| Analyte | Detection Method | Potential Limit of Detection (LOD) | Key Advantage |
| Zn²⁺ | Fluorescence Quenching | Low nanomolar (nM) | High selectivity over Cd²⁺ |
| Cu²⁺ | Colorimetric Change | Micromolar (µM) | Visible color change for rapid screening |
| pH | Ratiometric Fluorescence | +/- 0.1 pH unit | Dual-emission signal for accuracy |
| HNO | Fluorescence Turn-On | Low micromolar (µM) | Specific response to nitroxyl (B88944) anion |
Elucidation of Complex Reaction Mechanisms via Advanced Analytical and Computational Tools
Understanding the fundamental chemical behavior of 8-Quinolinethiol, 2-(1-methylethyl)- is crucial for its rational design in various applications. Advanced analytical and computational methods are poised to play a central role in this endeavor.
Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict the molecule's geometric and electronic structure, including its HOMO-LUMO energy gap, electrostatic potential, and vibrational frequencies. researchgate.net Such studies can provide deep insights into its reactivity, the stability of its metal complexes, and the mechanism of its fluorescence. nih.gov For instance, DFT calculations could help explain the observed selectivity of a sensor by comparing the binding energies of the compound with different metal ions.
These computational predictions can be validated and complemented by advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be essential for characterizing novel derivatives and their metal complexes, confirming the structures predicted by computational models.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
While traditional methods for quinoline synthesis like the Skraup and Friedlander reactions are well-established, modern chemistry is increasingly focused on sustainable or "green" methodologies. researchgate.netnih.gov Future research into 8-Quinolinethiol, 2-(1-methylethyl)- will likely prioritize the development of eco-friendly synthetic routes.
This involves exploring one-pot reactions, using less hazardous solvents like water or ethanol, and employing reusable catalysts. bohrium.comresearchgate.nettandfonline.com For example, a potential green synthesis could involve a multi-component reaction catalyzed by a recyclable solid acid, minimizing waste and simplifying purification. Microwave-assisted synthesis is another promising avenue that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The development of such methodologies will be critical for making the synthesis of 8-Quinolinethiol, 2-(1-methylethyl)- and its derivatives more efficient, cost-effective, and environmentally benign.
Table 3: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Parameter | Traditional Synthesis (e.g., Skraup) | Potential Green Synthesis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids, biocatalysts |
| Solvent | High-boiling, toxic solvents (e.g., nitrobenzene) | Water, ethanol, ionic liquids |
| Energy Input | Prolonged high-temperature heating | Microwave irradiation, room temperature |
| Waste Generation | Significant, difficult to treat byproducts | Minimal, often recyclable components |
| Atom Economy | Moderate to low | High (e.g., one-pot, multi-component reactions) |
Expanding the Scope of Biological Mechanism Investigations in Model Systems
The 8-quinolinethiol scaffold is known to possess a range of biological activities, partly due to its ability to chelate metal ions that are essential for many enzymatic processes. The lipophilicity and steric profile of the 2-isopropyl group in 8-Quinolinethiol, 2-(1-methylethyl)- could significantly influence its biological properties, such as membrane permeability and interaction with protein binding pockets.
Future research could explore the use of this compound to investigate biological mechanisms in various model systems. For example, it could be used to probe the role of metal ions in neurodegenerative diseases or to study the active sites of metalloenzymes. Its derivatives could be evaluated for their potential to disrupt protein-protein interactions or to act as inhibitors of specific enzymes. Structure-activity relationship (SAR) studies, where the 2-isopropyl group is systematically compared with other substituents, will be crucial in optimizing its biological activity and understanding its mechanism of action. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
